molecular formula C17H20N2O3 B5342213 2-(2-methoxyphenoxy)-N-(pyridin-4-ylmethyl)butanamide

2-(2-methoxyphenoxy)-N-(pyridin-4-ylmethyl)butanamide

Cat. No.: B5342213
M. Wt: 300.35 g/mol
InChI Key: FJLKJMKPXWUWEQ-UHFFFAOYSA-N
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Description

2-(2-methoxyphenoxy)-N-(pyridin-4-ylmethyl)butanamide is an organic compound that has garnered interest in various fields of scientific research. This compound features a methoxyphenoxy group and a pyridinylmethyl group attached to a butanamide backbone, making it a versatile molecule for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-methoxyphenoxy)-N-(pyridin-4-ylmethyl)butanamide typically involves the reaction of 2-methoxyphenol with 4-pyridinemethanol in the presence of a suitable catalyst. The reaction proceeds through a nucleophilic substitution mechanism, where the hydroxyl group of 2-methoxyphenol is replaced by the pyridinylmethyl group. The resulting intermediate is then reacted with butanoyl chloride to form the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, can make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

2-(2-methoxyphenoxy)-N-(pyridin-4-ylmethyl)butanamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(2-methoxyphenoxy)-N-(pyridin-4-ylmethyl)butanamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(2-methoxyphenoxy)-N-(pyridin-4-ylmethyl)butanamide involves its interaction with specific molecular targets. The methoxyphenoxy group can interact with hydrophobic pockets in proteins, while the pyridinylmethyl group can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-hydroxyphenoxy)-N-(pyridin-4-ylmethyl)butanamide
  • 2-(2-chlorophenoxy)-N-(pyridin-4-ylmethyl)butanamide
  • 2-(2-methoxyphenoxy)-N-(pyridin-4-ylmethyl)pentanamide

Uniqueness

2-(2-methoxyphenoxy)-N-(pyridin-4-ylmethyl)butanamide stands out due to its unique combination of functional groups, which confer specific chemical and biological properties. The presence of both methoxy and pyridinylmethyl groups allows for versatile interactions with various molecular targets, making it a valuable compound for research and development .

Properties

IUPAC Name

2-(2-methoxyphenoxy)-N-(pyridin-4-ylmethyl)butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O3/c1-3-14(22-16-7-5-4-6-15(16)21-2)17(20)19-12-13-8-10-18-11-9-13/h4-11,14H,3,12H2,1-2H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJLKJMKPXWUWEQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)NCC1=CC=NC=C1)OC2=CC=CC=C2OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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